

Comparative analysis of D-, L-, and DL-phenylalanine methyl ester

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Compound of Interest

Compound Name: *H-DL-Phe-OMe.HCl*

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A Comparative Analysis of D-, L-, and DL-Phenylalanine Methyl Ester: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the D-, L-, and DL-forms of phenylalanine methyl ester, focusing on their physicochemical properties, biological activities, and relevant experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these stereoisomers and making informed decisions in their research and development endeavors.

Physicochemical Properties

The distinct stereochemistry of D-, L-, and DL-phenylalanine methyl ester gives rise to differences in their physical and chemical characteristics. While comprehensive comparative data is not extensively available in a single source, the following tables summarize the known properties. It is important to note that many of these properties are reported for the hydrochloride salt forms, which are common commercially available preparations.

Table 1: General Physicochemical Properties

Property	D-Phenylalanine Methyl Ester	L-Phenylalanine Methyl Ester	DL-Phenylalanine Methyl Ester
Synonyms	D-Phe-OMe, Methyl D-phenylalaninate	L-Phe-OMe, Methyl L-phenylalaninate	DL-Phe-OMe, Methyl DL-phenylalaninate
Molecular Formula	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol	179.22 g/mol	179.22 g/mol
Appearance	White powder[1]	White powder or crystals[2]	White powder[3]
Melting Point (°C)	155 - 168 (HCl salt)[1]	158 - 162 (HCl salt)[2]	157 - 159 (HCl salt)[3]
Optical Rotation	[α] _D ²⁰ = -35 ± 3° (c=1 in EtOH) (HCl salt)[1]	[α] _D ²⁰ = +32.4° (c=2 in EtOH) (HCl salt)[2]	Not applicable (racemic mixture)

Table 2: Solubility Profile (Qualitative)

Solvent	D-Phenylalanine Methyl Ester (HCl salt)	L-Phenylalanine Methyl Ester (HCl salt)	DL-Phenylalanine Methyl Ester (HCl salt)
Water	Slightly soluble[3]	Information not readily available	Slightly soluble[3]
Ethanol	Soluble[4][5]	Soluble	Soluble
Methanol	Soluble[4][5]	Soluble	Soluble

Note: Quantitative solubility data for all three forms in various solvents under standardized conditions is not readily available in the literature. Researchers should determine solubility experimentally for their specific applications.

Biological and Pharmacological Activities

The biological activities of phenylalanine methyl ester enantiomers are distinct, stemming from the stereoselectivity of biological systems.

L-Phenylalanine Methyl Ester:

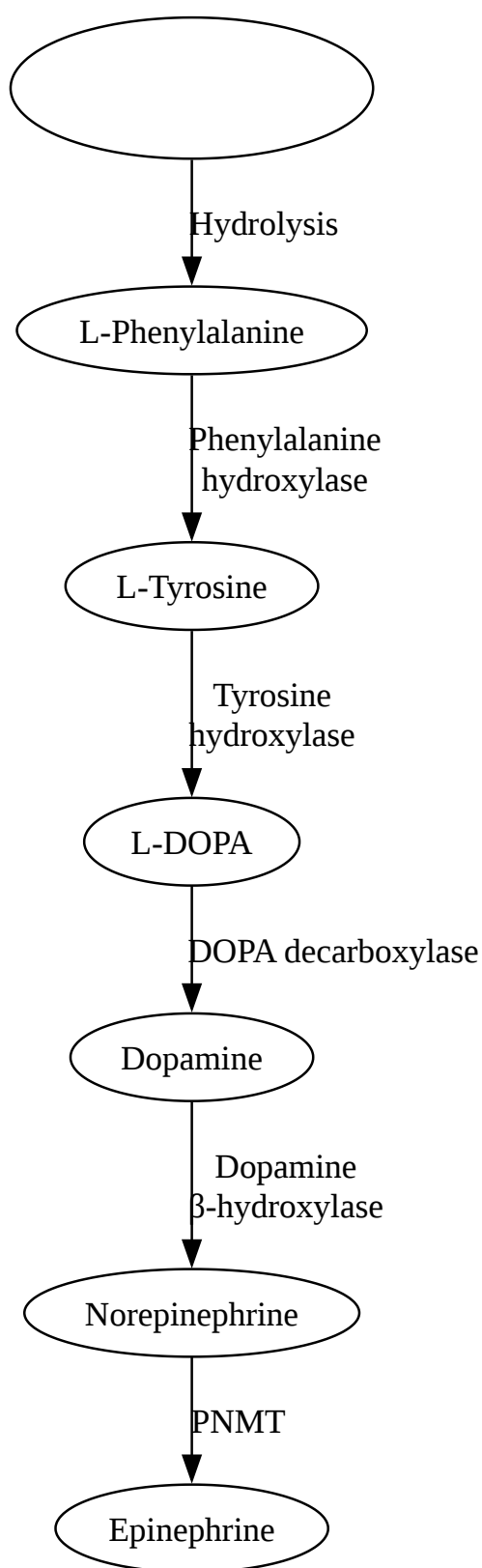
- **Metabolic Precursor:** L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.^[6] This pathway is crucial for mood regulation and cognitive function.^[7] The methyl ester form is believed to enhance bioavailability.^[8]
- **Pharmaceutical and Nutritional Applications:** It is used as a building block in peptide synthesis and in the development of pharmaceuticals, particularly those targeting neurological disorders.^[8] It is also used as a flavor enhancer and nutritional supplement.^[8] L-phenylalanine methyl ester is a key component of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester).^[9]

D-Phenylalanine Methyl Ester:

- **Analgesic and Antidepressant Potential:** D-phenylalanine is a synthetic isomer studied for its potential therapeutic applications, particularly in pain management and depression.^[8] It is thought to exert its analgesic effects by inhibiting the enzymes, such as carboxypeptidase A, that degrade enkephalins, which are endogenous opioid peptides involved in pain regulation.^[10]
- **Neuroscience Research:** It is utilized in neuroscience to study neurotransmitter activity and to explore potential therapeutic targets for conditions like depression and anxiety.^[1]

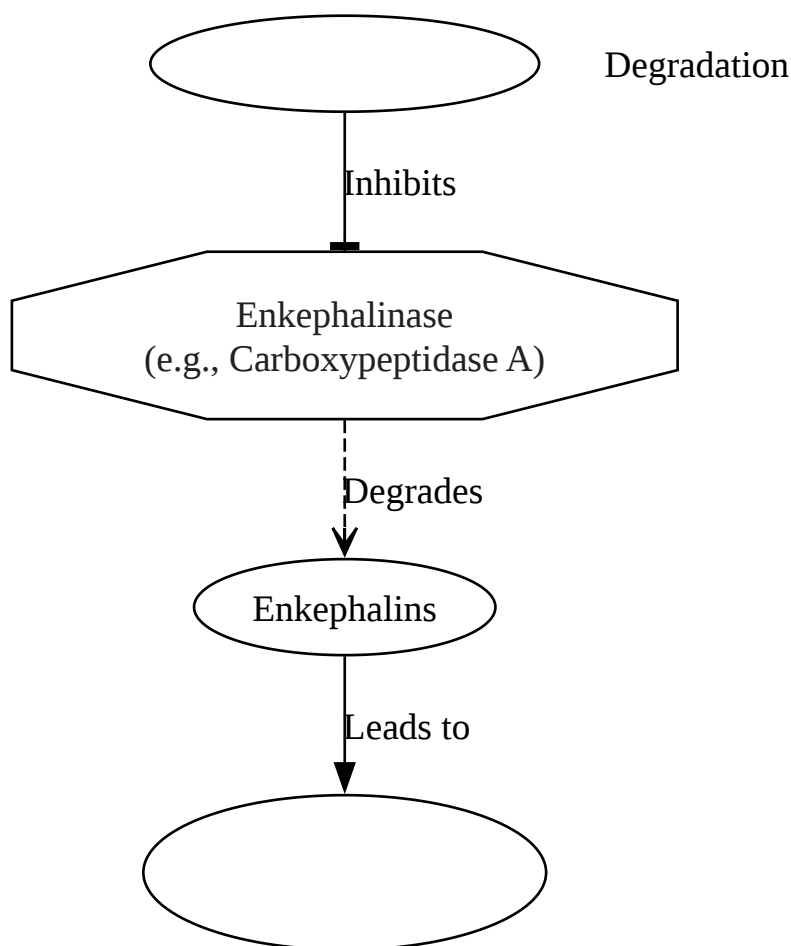
DL-Phenylalanine Methyl Ester:

- **Combined Effects:** As a racemic mixture, DL-phenylalanine (DLPA) is marketed as a nutritional supplement for its purported analgesic and antidepressant activities, combining the effects of both enantiomers.^[1] The L-form is intended to support neurotransmitter production, while the D-form is aimed at providing pain relief.^[11]



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Metabolic pathway of L-Phenylalanine.



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Proposed mechanism of action for D-Phenylalanine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of D-, L-, and DL-phenylalanine methyl ester.

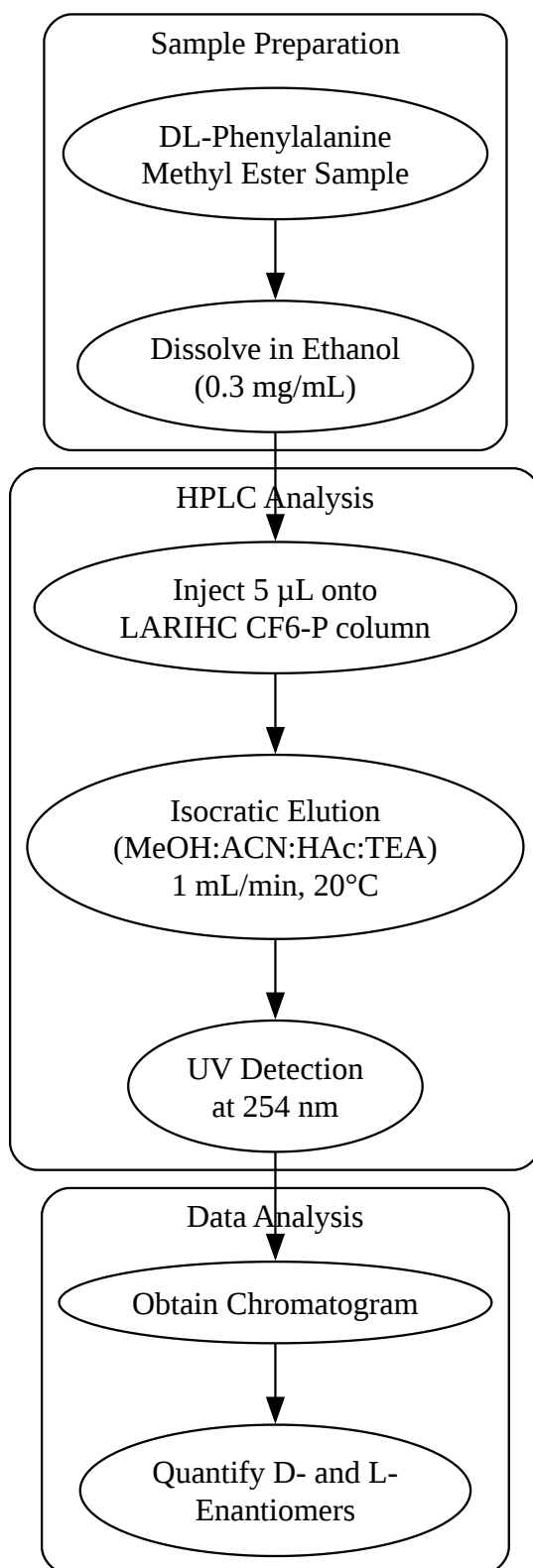
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the D- and L-enantiomers of phenylalanine methyl ester.

Methodology:[\[12\]](#)

- Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

- Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v).
- Flow Rate: 1 mL/min.
- Column Temperature: 20 °C.
- Detector: UV at 254 nm.
- Injection Volume: 5 µL.
- Sample Preparation: Dissolve the sample in ethanol to a concentration of 0.3 mg/mL.



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Workflow for chiral separation by HPLC.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of D-, L-, or DL-phenylalanine methyl ester in an aqueous buffer.

Methodology: This is a general protocol based on established methods.[\[13\]](#)[\[14\]](#)

- Materials:
 - Test compound (D-, L-, or DL-phenylalanine methyl ester).
 - Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
 - Vials with screw caps.
 - Shaker or rotator.
 - Centrifuge or filtration apparatus (e.g., 0.22 μm syringe filters).
 - Analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of the test compound to a vial.
 - Add a known volume of the aqueous buffer to the vial.
 - Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 $^{\circ}\text{C}$ or 37 $^{\circ}\text{C}$).
 - Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After equilibration, stop the agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling the supernatant or by filtering the sample.

- Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
- The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Testing Protocol (Following ICH Guidelines)

Objective: To evaluate the stability of D-, L-, or DL-phenylalanine methyl ester under various environmental conditions.

Methodology: This protocol is a general framework based on ICH Q1A(R2) guidelines.[\[5\]](#)[\[15\]](#)
[\[16\]](#)

- Study Design:
 - Long-term stability: Store the substance at $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Accelerated stability: Store the substance at $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Procedure:
 - Place the test substance in a suitable container-closure system that mimics the intended storage.
 - Store the samples in stability chambers under the specified long-term and accelerated conditions.
 - Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
 - At each time point, analyze the samples for relevant stability-indicating parameters, which may include:
 - Appearance (color, physical state).

- Assay of the active substance.
- Levels of degradation products.
- Chiral purity (to detect any racemization).
- Moisture content.
- Data Analysis:
 - Evaluate any changes in the tested parameters over time.
 - The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions.

Summary and Conclusion

The choice between D-, L-, and DL-phenylalanine methyl ester is highly dependent on the desired biological effect and application.

- L-Phenylalanine methyl ester is the logical choice for applications requiring the biological functions of the natural amino acid, such as in nutritional supplements aimed at supporting neurotransmitter synthesis and as a precursor in the synthesis of peptides and pharmaceuticals like aspartame.
- D-Phenylalanine methyl ester is primarily of interest for its potential pharmacological activities, particularly as an analgesic and antidepressant, acting through a mechanism distinct from its L-enantiomer.
- DL-Phenylalanine methyl ester offers a combination of the properties of both enantiomers and is often used in dietary supplements with the aim of providing both mood support and pain relief.

For researchers and drug developers, a thorough understanding of the distinct properties of each stereoisomer is crucial. While this guide provides a comparative overview based on available literature, it also highlights the need for further direct comparative studies, especially concerning quantitative solubility and stability data. The provided experimental protocols offer a starting point for generating such data to support specific research and development goals.

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